4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole
Description
Chemical Structure and Properties:
This compound (CAS: 1402460-83-6) features a benzo[c][1,2,5]thiadiazole core substituted with bromine (Br) and fluorine (F) at positions 4 and 5, respectively, and a 5'-hexyl-bithiophene group at position 7 . Its molecular formula is C₂₀H₁₈BrFN₂S₃, with a molecular weight of 481.46 g/mol . The hexyl chain enhances solubility in organic solvents, while the bromine and fluorine substituents modulate electron-withdrawing properties, critical for optoelectronic applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) .
Synthesis and Applications: Synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), it serves as a key intermediate in polymer and small-molecule semiconductors . Its bromine substituent enables further functionalization, such as polymerization with indacenodithiophene (IDT) monomers to form narrow-bandgap polymers for bulk heterojunction solar cells .
Properties
IUPAC Name |
4-bromo-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2S3/c1-2-3-4-5-6-12-7-8-16(25-12)17-10-9-15(26-17)13-11-14(22)18(21)20-19(13)23-27-24-20/h7-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNYTUARCHTCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145962 | |
| Record name | 4-Bromo-5-fluoro-7-(5′-hexyl[2,2′-bithiophen]-5-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402460-83-6 | |
| Record name | 4-Bromo-5-fluoro-7-(5′-hexyl[2,2′-bithiophen]-5-yl)-2,1,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402460-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluoro-7-(5′-hexyl[2,2′-bithiophen]-5-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole core.
Introduction of the bromo and fluoro substituents: The bromo and fluoro groups are introduced through halogenation reactions using reagents such as bromine and fluorine sources.
Attachment of the hexyl-[2,2’-bithiophen]-5-yl group: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the hexyl-[2,2’-bithiophen]-5-yl group to the benzo[c][1,2,5]thiadiazole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Oxidation and reduction reactions: The thiadiazole core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles or electrophiles, such as organolithium or organomagnesium compounds.
Coupling reactions: Palladium or nickel catalysts are often used in the presence of appropriate ligands and bases.
Oxidation and reduction reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials science: It is used in the design of novel materials with specific electronic and optical properties.
Chemical sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological research: It is investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in organic electronic applications. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole
- Structural Difference : Contains two fluorine atoms (positions 5 and 6) instead of one, with molecular formula C₂₀H₁₇BrF₂N₂S₃ (MW: 499.46 g/mol) .
- Higher molecular weight and altered crystallinity may affect solubility and film morphology .
- Applications : Used in OLED/OPV materials, similar to the target compound, but with optimized fluorination for specific energy-level tuning .
4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- Structural Difference : Replaces the benzo[c][1,2,5]thiadiazole core with a thiadiazolo[3,4-c]pyridine unit, formula C₁₉H₁₈BrN₃S₃ (MW: 464.46 g/mol) .
- Impact on Properties :
- Applications : Key in organic semiconductors for high-performance transistors and sensors, leveraging superior charge transport .
MBTR: (E)-4-(5-(3,5-Dimethoxy-styryl)thiophen-2-yl)-7-(5′′-hexyl-[2,2′:5′,2′′-terthiophen]-5-yl)benzo[c][1,2,5]thiadiazole
- Structural Difference: Incorporates a dimethoxy-styryl donor and terthiophene π-bridge, extending conjugation .
- Impact on Properties :
- Applications: Small-molecule donor in high-efficiency OPVs, highlighting the role of donor-acceptor design .
IDT(BTTh2)₂ Polymer
- Structural Context: Synthesized using the target compound as a monomer, forming a polymer with indacenodithiophene (IDT) .
- Impact on Properties :
Key Comparative Data
Biological Activity
4-Bromo-5-fluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole is a synthetic organic compound with notable applications in organic electronics and potential biological activities. Its structure includes a benzo[c][1,2,5]thiadiazole core, which is known for various biological interactions.
- Molecular Formula : C20H18BrFN2S3
- Molecular Weight : 481.5 g/mol
- CAS Number : 1402460-83-6
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[c][1,2,5]thiadiazole core through cyclization.
- Introduction of bromo and fluoro substituents via halogenation reactions.
Case Study: Antimicrobial Activity of Thiadiazoles
A study examined several thiadiazole derivatives and their efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL against resistant strains such as MRSA .
Anticancer Potential
The potential anticancer activity of thiadiazole derivatives has been documented in various studies. For instance, compounds similar to this compound have exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin.
Table: Anticancer Activity Comparison
The biological activity of thiadiazoles often involves interaction with cellular targets such as enzymes and receptors. For example, some derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related thiadiazoles indicate variable cytotoxic effects depending on the structure and substituents present.
Table: Cytotoxicity Data
Q & A
Q. How can researchers selectively functionalize the bromine atom without disrupting the fluorine substituent or thiophene linkages?
- Methodological Answer :
- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalysts in toluene at 100°C to couple aryl bromides with primary amines .
- Precaution : Avoid strong bases (e.g., NaH) that may cleave the C–F bond. Monitor reaction progress via ¹⁹F NMR to detect defluorination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
